molecular formula C16H15F3N2O2 B14274594 Ethanimidamide, 2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)- CAS No. 137927-24-3

Ethanimidamide, 2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)-

Cat. No.: B14274594
CAS No.: 137927-24-3
M. Wt: 324.30 g/mol
InChI Key: SQFSAFLJBGXAJY-UHFFFAOYSA-N
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Description

Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoroethanamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or reagent in biochemical assays and studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethanimidamide, 2,2,2-trifluoro-N-phenyl-: This compound shares the trifluoromethyl group but has a phenyl group instead of methoxyphenyl groups.

    Ethanimidamide, 2,2,2-trifluoro-, Monohydrochloride: This derivative includes a hydrochloride group, which can alter its solubility and reactivity.

Uniqueness

Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

137927-24-3

Molecular Formula

C16H15F3N2O2

Molecular Weight

324.30 g/mol

IUPAC Name

2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C16H15F3N2O2/c1-22-13-7-3-11(4-8-13)20-15(16(17,18)19)21-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,20,21)

InChI Key

SQFSAFLJBGXAJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

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